2-クロロ-4'-フルオロプロピオフェノン

概要

説明

2-Chloro-4'-fluoropropiophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, which can help infer some aspects of the compound . The first paper discusses 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent used in the quantitative analysis of lignins . The second paper investigates 2-chloro-5-fluoro phenol (2C5FP), a compound with antibacterial properties and its molecular structure, stability, and reactivity . These studies provide a foundation for understanding the chemical behavior and potential applications of chloro-fluoro substituted aromatic compounds.

Synthesis Analysis

While the synthesis of 2-Chloro-4'-fluoropropiophenone is not explicitly covered in the papers, the methodologies used in the synthesis of similar compounds can be informative. The first paper does not detail synthesis methods but focuses on the use of a specific reagent for analysis purposes . The second paper, while not directly about the synthesis of 2C5FP, implies that the compound can be characterized using various spectroscopic techniques, which are essential in confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4'-fluoropropiophenone can be inferred to some extent from the related compounds discussed in the papers. The second paper provides a detailed analysis of the molecular structure of 2C5FP, including vibrational spectral determinations and molecular docking studies . These techniques could similarly be applied to 2-Chloro-4'-fluoropropiophenone to understand its molecular structure and interactions with biological targets.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Chloro-4'-fluoropropiophenone. However, the first paper's focus on a reagent used for lignin analysis suggests that chloro-fluoro compounds can participate in specific analytical reactions, such as phosphitylation . The second paper's discussion of antibacterial activity implies that 2C5FP, and by extension possibly 2-Chloro-4'-fluoropropiophenone, could react with biological molecules, which could be explored through further experimental studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4'-fluoropropiophenone can be hypothesized based on the properties of similar compounds. The second paper provides insights into the stability, reactivity, and non-linear optical properties of 2C5FP . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications in various fields, such as materials science or pharmaceuticals.

科学的研究の応用

有機合成

2-クロロ-4'-フルオロプロピオフェノンは、有機合成において重要な原料および中間体として使用されています . その独特の性質により、多種多様な有機化合物の合成において汎用性の高い化合物となっています.

医薬品

この化合物は、製薬業界で広く使用されています . その反応性と安定性から、さまざまな医薬品の合成における重要な成分となっています.

農薬

2-クロロ-4'-フルオロプロピオフェノンは、農薬業界でも応用されています . これは、殺虫剤やその他の農薬製品の製造に使用できます。

染料

染料業界では、この化合物は中間体として使用されています . その化学的性質により、他の化合物と結合してさまざまな色の染料を作成できます。

材料合成

これは、目的の性質を持つ新しい材料を作成するための材料合成に使用されています. その反応性により、さまざまな他の化合物と結合して、新しい材料を作成することができます。

ライフサイエンス研究

ライフサイエンス研究では、2-クロロ-4'-フルオロプロピオフェノンは、細胞生物学、ゲノミクス、プロテオミクスなどのさまざまな分野で使用されています . その性質は、これらの研究分野において貴重なツールとなっています。

キノキサリン誘導体の調製

2-クロロ-4'-フルオロプロピオフェノンと類似の化合物である4'-フルオロプロピオフェノンは、2-(4-フルオロフェニル)-3-メチルキノキサリンの調製に使用されました . 2-クロロ-4'-フルオロプロピオフェノンも同様の方法で使用できる可能性があります。

安全性と取り扱い

直接的な用途ではありませんが、2-クロロ-4'-フルオロプロピオフェノンは刺激物として分類されることに注意することが重要です . この化合物を扱う場合は、その用途にかかわらず、適切な安全対策を講じる必要があります。

Safety and Hazards

When handling 2-Chloro-4’-fluoropropiophenone, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area. Wear respiratory protection and protective gloves/clothing/eye protection/face protection .

Relevant Papers Unfortunately, specific papers related to 2-Chloro-4’-fluoropropiophenone were not found in the search results .

生化学分析

Biochemical Properties

The biochemical properties of 2-Chloro-4’-fluoropropiophenone are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-Chloro-4’-fluoropropiophenone are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Chloro-4’-fluoropropiophenone is not well-characterized. It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

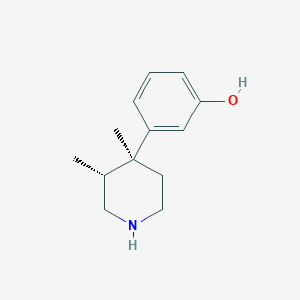

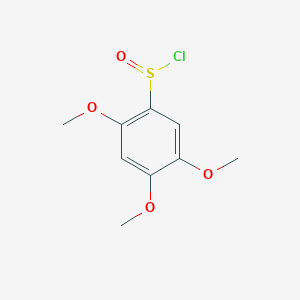

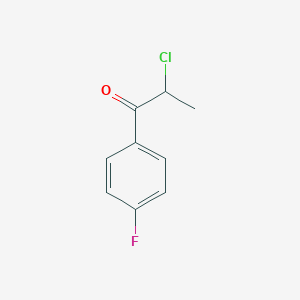

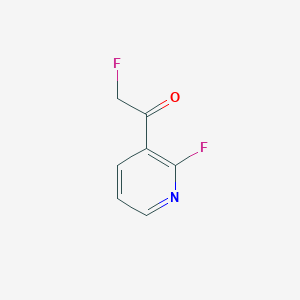

IUPAC Name |

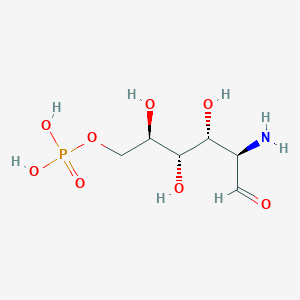

2-chloro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLOTJUTCKLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001784 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81112-09-6 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-4'-fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B134181.png)